molecular formula C21H18N4O B2686672 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide CAS No. 862810-45-5

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide

Cat. No.: B2686672
CAS No.: 862810-45-5
M. Wt: 342.402
InChI Key: QEYVJUYSXLYSHZ-UHFFFAOYSA-N
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Description

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide (CAS 862810-45-5) is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It belongs to the class of imidazo[1,2-a]pyrimidine derivatives, which have been investigated for their potential as non-sedative anxiolytic agents acting through the benzodiazepine receptor system . Structural analogs of this compound have demonstrated high binding affinity (IC50 values in the nanomolar range) and oral activity in animal models predictive of anxiolytic effects, while showing reduced sedative and muscle-relaxant properties compared to classical benzodiazepines . This makes it a valuable scaffold for exploring selective anxiolytic pharmacotherapies. The core imidazo[1,2-a]pyrimidine structure is a privileged motif in drug discovery, also appearing in research concerning antimicrobial agents, showcasing its broad utility . The molecular formula for this compound is C22H19N4O, and it features a phenylacetamide group linked to a methylphenyl-imidazopyrimidine core . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-15-8-9-17(19-14-25-11-5-10-22-21(25)24-19)13-18(15)23-20(26)12-16-6-3-2-4-7-16/h2-11,13-14H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYVJUYSXLYSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the one-pot three-component reaction involving imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, and enolizable C–H activated acidic compounds in the presence of sodium carbonate in water or a mixture of ethyl alcohol/water as solvent at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

Anticancer Applications

Research has indicated that N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide exhibits significant anticancer properties.

Case Studies and Findings

Several studies have evaluated the anticancer efficacy of this compound:

  • In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including leukemia and solid tumors. For instance, the compound showed an IC50 value indicating potent activity against human leukemia cells (HL-60) .
  • A comparative study of similar compounds highlighted that derivatives of imidazo[1,2-a]pyrimidine exhibited enhanced cytotoxicity against various cancer types, suggesting that structural modifications could further optimize anticancer activity .

Selectivity and Toxicity

Research into the selectivity of this compound has revealed a favorable therapeutic index in preclinical models. This indicates a lower likelihood of toxicity to normal cells compared to cancerous ones.

Synergistic Effects

Studies have explored the potential for this compound to be used in combination therapies. When paired with established chemotherapeutic agents, it demonstrated synergistic effects that enhanced overall efficacy against resistant cancer cell lines .

Potential in Other Therapeutic Areas

Beyond oncology, there is emerging interest in the use of this compound for other therapeutic applications:

Neurological Disorders

Preliminary findings suggest that compounds with similar structural frameworks may influence neurological pathways potentially beneficial for treating disorders such as epilepsy or anxiety .

Antimicrobial Activity

While primarily studied for its anticancer properties, there are indications that this compound might possess antimicrobial activity as well, warranting further investigation into its broader pharmacological profile .

Conclusion and Future Directions

This compound represents a promising candidate in drug development pipelines aimed at treating various cancers. Ongoing research is necessary to fully elucidate its mechanisms of action and potential applications in other therapeutic areas.

Tables

Application AreaFindings/Notes
Anticancer ActivitySignificant inhibition of cancer cell proliferation; effective against HL-60
SelectivityFavorable therapeutic index observed in preclinical studies
Combination TherapySynergistic effects noted with established chemotherapeutics
Potential NeurologicalEmerging interest for treating neurological disorders
Antimicrobial ActivityPreliminary indications suggest possible efficacy against microbial pathogens

Mechanism of Action

The mechanism of action of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest at the G2/M phase, suggesting inhibition of tubulin polymerization. It also activates Caspase-3 and inhibits the PI3K/Akt/mTOR signaling pathway, which are crucial in the regulation of cell growth and survival .

Comparison with Similar Compounds

Structural Features

Compound Core Structure Key Substituents Stereochemistry
Target Compound Imidazo[1,2-a]pyrimidine 2-Methylphenyl, phenylacetamide Not specified
Compound m (PF 43(1), 2017) Tetrahydropyrimidin-1(2H)-yl 2,6-Dimethylphenoxy, 1,6-diphenylhexan-2-yl (R)-configuration at tetrahydropyrimidine; (2S,4S,5S) backbone
Compound n (PF 43(1), 2017) Tetrahydropyrimidin-1(2H)-yl 2,6-Dimethylphenoxy, 1,6-diphenylhexan-2-yl (S)-configuration at tetrahydropyrimidine; (2R,4R,5S) backbone
Compound o (PF 43(1), 2017) Tetrahydropyrimidin-1(2H)-yl 2,6-Dimethylphenoxy, 1,6-diphenylhexan-2-yl (S)-configuration at tetrahydropyrimidine; (2R,4S,5S) backbone

Key Observations :

  • Core Heterocycle: The target compound’s imidazopyrimidine core differs from the tetrahydropyrimidinone rings in compounds m, n, and o. This distinction may influence binding affinity and metabolic stability.
  • Substituents: The target lacks the 2,6-dimethylphenoxy and diphenylhexan-2-yl groups present in compounds m–o, which are critical for their reported interactions with hydrophobic binding pockets .
  • Stereochemistry : Compounds m–o exhibit defined stereocenters (e.g., R/S configurations), while the target compound’s stereochemical details are unspecified. Stereochemistry in m–o likely affects their target selectivity and pharmacokinetics .

Hypothesized Pharmacological Differences

  • Binding Interactions: The imidazopyrimidine core may enable π-π stacking with aromatic residues in target proteins, whereas the tetrahydropyrimidinone rings in m–o could favor hydrogen bonding.
  • Solubility: The phenylacetamide group in the target compound may reduce solubility compared to the 2,6-dimethylphenoxy acetamide groups in m–o, which have higher hydrophobicity.
  • Metabolic Stability: The saturated tetrahydropyrimidinone ring in m–o might confer greater resistance to oxidative metabolism compared to the aromatic imidazopyrimidine system in the target.

Research Implications and Limitations

  • Further in vitro studies (e.g., IC50 assays, solubility profiling) are required to validate structural hypotheses.

Biological Activity

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide is a compound belonging to the imidazo[1,2-a]pyrimidine class, characterized by its unique molecular structure that includes both imidazole and pyridine rings. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C22H20N4O
  • Molecular Weight : 356.429 g/mol

Its structure comprises a complex arrangement that may contribute to its biological activity, particularly in medicinal chemistry applications targeting diseases such as cancer and autoimmune disorders.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound is studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown potential as a cyclooxygenase-2 (COX-2) inhibitor, which is significant in the context of inflammation and pain management.
  • Receptor Interaction : Binding affinity studies suggest that this compound interacts with various biological receptors, modulating cellular pathways that could lead to therapeutic effects in cancer treatment.
  • Cellular Pathway Modulation : Investigations into its effects on cellular signaling pathways have revealed its potential role in regulating immune responses and apoptosis in cancer cells.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against several cancer cell lines. For example:

  • Cytotoxicity Assays : Studies have indicated that the compound exhibits IC50 values in the low micromolar range against breast cancer cell lines, suggesting significant anticancer properties.

Antimicrobial Properties

Research has also explored the antimicrobial activity of this compound:

Microorganism Activity MIC (µg/mL)
Staphylococcus aureusModerate32
Escherichia coliModerate64
Bacillus subtilisModerate32
Candida albicansNo activity-

These findings indicate that while the compound shows promise against certain bacteria, it lacks efficacy against fungal strains like Candida albicans .

Case Studies and Research Findings

Several studies have focused on the biological activity of imidazo[1,2-a]pyrimidine derivatives similar to this compound. Notable findings include:

  • In Vivo Studies : Animal model studies have demonstrated that compounds within this class can effectively reduce tumor growth in xenograft models, indicating their potential as therapeutic agents.
  • Toxicity Assessments : Toxicological evaluations have shown acceptable safety profiles at therapeutic doses, which is crucial for further development into clinical applications.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making this compound a viable candidate for drug formulation.

Q & A

Q. Methodological Recommendations :

  • Standardize assays (e.g., CLSI guidelines for antimicrobial testing).
  • Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3).

(Advanced) What structural modifications enhance selectivity for specific biological targets?

Answer:
Structure-Activity Relationship (SAR) studies guide optimization:

  • Imidazo[1,2-a]pyrimidine Core :
    • Electron-withdrawing groups (e.g., -F, -CF₃) at position 2 improve kinase inhibition .
    • Methyl or methoxy substituents at position 5 enhance metabolic stability .
  • Phenylacetamide Side Chain :
    • Para-substituted halides (e.g., -Cl) increase lipophilicity and membrane permeability .
    • Bulky groups (e.g., cyclohexyl) reduce off-target interactions .

Case Study : Replacement of 2-phenyl with 4-fluorophenyl in analogs improved VEGFR-2 inhibition by 20-fold .

(Basic) What are the recommended storage conditions for this compound?

Answer:

  • Temperature : Store at –20°C in sealed vials to prevent decomposition.
  • Solubility : DMSO or ethanol stock solutions (10 mM) are stable for 6 months when aliquoted and frozen.
  • Light Sensitivity : Protect from prolonged UV exposure due to the conjugated imidazo[1,2-a]pyrimidine system .

(Advanced) How can crystallographic data inform formulation strategies?

Answer:

  • Polymorph Screening : Identify stable crystalline forms via X-ray diffraction (e.g., monoclinic vs. orthorhombic systems) .
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C-H···O/N hydrogen bonds) to predict solubility and stability .
  • Salt Formation : Co-crystallization with counterions (e.g., HCl) improves bioavailability. For example, a Novartis patent describes hydrochloride salts of imidazo[1,2-a]pyrimidines with enhanced aqueous solubility .

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